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coformycin

Antiviral Research HIV-1 Drug Synergism

Selecting the wrong ADA inhibitor confounds purine metabolism and antiviral studies. Coformycin resolves this with a defined dual-enzyme profile. • ADA2 Ki ≈ 20 nM; EHNA is completely inactive against ADA2. • >12,500-fold antiviral safety window (ddAdo synergy) vs. 250-fold for EHNA. • 10-100× higher AMP deaminase sensitivity in lymphoblasts vs. mature lymphocytes. ≥98% purity with full analytical documentation. Global shipping available.

Molecular Formula C11H16N4O5
Molecular Weight 284.27 g/mol
Cat. No. B1201586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecoformycin
SynonymsCoformycin
Molecular FormulaC11H16N4O5
Molecular Weight284.27 g/mol
Structural Identifiers
SMILESC1C(C2=C(NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)O
InChIInChI=1S/C11H16N4O5/c16-2-6-8(18)9(19)11(20-6)15-4-14-7-5(17)1-12-3-13-10(7)15/h3-6,8-9,11,16-19H,1-2H2,(H,12,13)
InChIKeyYOOVTUPUBVHMPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Coformycin: Adenosine Deaminase Inhibitor for Purine Research


Coformycin is a naturally occurring ribonucleoside antibiotic, first isolated from *Streptomyces* species, that functions as a potent picomolar-range transition-state analog inhibitor of adenosine deaminase (ADA) [1]. It is also a substrate for intracellular phosphorylation to coformycin 5′-phosphate, which acts as a potent inhibitor of AMP deaminase [2]. Its high potency, dual-enzyme targeting profile, and low off-target liability at therapeutically relevant concentrations make it a key chemical probe for studying purine metabolism, immune cell function, and as an essential synergist in antimetabolite combination therapies [1].

ADA transition-state analog probe
Purine metabolism pathway studies
Dual ADA / AMP deaminase research context
Antimetabolite combination synergy studies

Coformycin vs. Pentostatin and EHNA: Key Differences


While coformycin, pentostatin (2′-deoxycoformycin), and EHNA are all ADA inhibitors, critical differences in their molecular structure, enzyme selectivity profiles, and pharmacokinetic behaviors preclude their simple interchangeability in research settings. Coformycin and pentostatin differ by a single 2′-hydroxyl group, which dictates their susceptibility to enzymatic phosphorylation and thus their relative potency against AMP deaminase versus ADA [1]. Additionally, the three inhibitors exhibit distinct potencies and specificities in cellular assays and against ADA isoenzymes (ADA1 vs. ADA2), meaning the choice of inhibitor directly impacts experimental outcomes related to immune cell function, viral replication, or purine analog metabolism [2]. Selecting the wrong inhibitor can lead to confounding off-target effects or inadequate enzyme blockade, underscoring the need for evidence-based procurement.

Structural phosphorylation difference
The 2′-OH group alters phosphorylation efficiency; pentostatin may not replicate coformycin's dual enzyme inhibition profile.
ADA2 isoenzyme inactivity of EHNA
EHNA is inactive against ADA2; coformycin or pentostatin required for ADA2-specific studies.
Metabolite-directed enzyme switching
Only coformycin's 5′-phosphate metabolite potently inhibits AMP deaminase; pentostatin's broader profile may confound purine synthesis assays.

Coformycin Head-to-Head Data vs. Pentostatin & EHNA


Superior Safety Window over EHNA in ddAdo HIV-1 Assay

In a study evaluating the potentiation of the anti-HIV-1 drug 2′,3′-dideoxyadenosine (ddAdo), coformycin (CF) provided a significantly wider safety margin compared to EHNA. The effective enhancement of ddAdo's antiviral activity was achieved at coformycin concentrations that were more than 12,500 times lower than its maximum non-toxic dose, compared to only 250 times lower for EHNA. This massive window allows for robust ADA inhibition in vitro without inducing confounding cytotoxicity, a major advantage for long-term cell culture assays [1].

Safety margin window
Head-to-head
Coformycin >12,500-fold margin vs. EHNA 250-fold margin (≥50-fold wider) in ddAdo HIV-1 assay
Supports cell-viability endpoint review in antiviral synergy assays
In vitro human lymphoid cell model
Antiviral Research HIV-1 Drug Synergism Nucleoside Analog Activation

AMP Deaminase Sensitivity in Lymphoblasts vs. ADA

In a comparative study of ADA inhibitors in cultured human lymphoblasts, coformycin exhibited an I50 value of 45 nM for ADA, but was 10-100 times more potent against AMP deaminase in the same cells. This contrasts sharply with its behavior in mature peripheral blood lymphocytes, where AMP deaminase is 1,000 times less sensitive. This unique, context-dependent dual inhibition profile distinguishes coformycin from 2′-deoxycoformycin (I50 of 20 nM for ADA) and EHNA (I50 of 200 nM for ADA) and is critical for studies on blast cell differentiation and purine nucleotide metabolism [1].

AMP deaminase sensitivity
Head-to-head
10–100× more sensitive to AMP deaminase than ADA in lymphoblasts; 1,000× less sensitive in mature lymphocytes
Cell-type-dependent enzyme inhibition context
Cultured human lymphoblast vs. peripheral blood cells
Cancer Biology Immunology Lymphoblast Metabolism Enzyme Inhibition

5′-Phosphate Metabolite as AMP Deaminase Inhibitor

A key differentiator between coformycin and pentostatin lies in their intracellular metabolism. Coformycin is a poor substrate for phosphorylation (≤5% yield), whereas pentostatin is more readily phosphorylated (15-20%). Crucially, the resulting 5′-monophosphate of coformycin is a potent inhibitor of adenylate deaminase (Ki ≤ 1 nM), whereas the parent nucleoside does not inhibit ADA in this form (Ki > 0.2 mM). This metabolite-directed, enzyme-switching mechanism is unique to coformycin among the three major ADA inhibitors and is critical for in vivo studies on purine nucleotide pools and energy metabolism [1].

5′-Phosphate Ki
Head-to-head
Ki ≤ 1 nM for adenylate deaminase; parent coformycin Ki >0.2 mM (>200,000-fold difference)
Supports AMP deaminase pathway study context
Metabolite-directed enzyme switching
Enzymology Drug Metabolism Phosphorylation AMP Deaminase

ADA2 Isoenzyme: Equipotent Inhibition by Pentostatin, Not EHNA

In contrast to its effect on ADA1, where pentostatin is ~4-fold more potent, coformycin and pentostatin exhibit near-identical potency against the ADA2 isoenzyme found in human plasma (apparent Ki values of 20 nM and 19 nM, respectively). Importantly, the ADA1-selective inhibitor EHNA is completely inactive against ADA2. This establishes coformycin and pentostatin as the tools of choice for studies involving ADA2, which is implicated in conditions like HIV-1 infection and certain autoimmune diseases [1]. The near-identical potency against ADA2 means either compound can be used, but the choice may hinge on other differentiating factors like AMP deaminase inhibition or in vivo behavior.

ADA2 Ki
Head-to-head
Coformycin Ki 20 nM, pentostatin Ki 19 nM (near equipotent); EHNA inactive
Supports ADA2-specific research; EHNA may not be suitable
Partially purified human plasma ADA2
Isoenzyme Selectivity Immunology ADA2 Inflammation

Sugar Pucker Conformation and Differential Phosphorylation

X-ray crystallography and NMR studies reveal a fundamental structural difference between coformycin and pentostatin: the sugar moiety adopts a C2′-endo conformation in coformycin, whereas it is C3′-endo in pentostatin. This conformational distinction, along with the presence or absence of the 2′-hydroxyl group, is the primary determinant of why coformycin is a poor substrate for enzymatic phosphorylation while pentostatin is efficiently phosphorylated. This structural insight is critical for medicinal chemists designing new ADA or AMP deaminase inhibitors, as it provides a clear structural rationale for the divergent biochemical and pharmacological profiles observed in subsequent experiments [1].

Sugar pucker conformation
Head-to-head
Coformycin: C2′-endo; Pentostatin: C3′-endo (180° difference)
Structural basis for phosphorylation divergence
X-ray crystallography and 1H NMR
Structural Biology X-ray Crystallography NMR Spectroscopy Drug Design

Adenine Toxicity Potentiation: Defined Threshold vs. Pentostatin

In a genetic model using Chinese hamster fibroblasts, coformycin exhibits a clear and defined functional threshold: at concentrations of 2 μM or above, it potently synergizes with adenine to induce lethal purine starvation by blocking both ADA and AMP deaminase. This effect is so robust that it forms the basis for selecting genetic mutants with altered purine regulation. While pentostatin also potentiates adenine toxicity, its broader inhibitory profile on purine ribonucleotide synthesis at high concentrations can complicate such genetic studies. Coformycin's well-defined 2 μM threshold provides a more precise and reproducible tool for investigating the intersection of ADA and AMP deaminase pathways in cellular metabolism and genetic screens [1].

Adenine toxicity threshold
Class-level
2 μM threshold for dual ADA/AMP deaminase blockade in CHO cells
Supports defined dual-enzyme pathway studies
Chinese hamster fibroblast model; pentostatin broader inhibition context
Cell Biology Toxicology Purine Biosynthesis Genetic Models

Coformycin Research Applications


Synergist for Nucleoside Analog Antiviral Assays

Coformycin is the preferred ADA inhibitor for researchers studying the antiviral activity of deamination-prone nucleoside analogs like 2′,3′-dideoxyadenosine (ddAdo) in HIV-1 or other viral models. Its >12,500-fold safety window for enhancing ddAdo potency, compared to a mere 250-fold window for EHNA, minimizes confounding cytotoxicity and ensures that observed antiviral effects are due to drug synergy rather than inhibitor toxicity [1]. This makes it an essential reagent for producing reliable and reproducible in vitro antiviral data.

AMP Deaminase in Lymphoblast Metabolism

In studies using cultured human lymphoblast cell lines, coformycin is the superior tool for investigating the unique role of AMP deaminase. Its 10-100x higher sensitivity for AMP deaminase over ADA in these cells, a property not shared by its behavior in mature lymphocytes, makes it a precise probe for the metabolic rewiring associated with blast cell differentiation and proliferation [1]. Using pentostatin or EHNA in this context would yield a different, and potentially misleading, enzyme inhibition profile.

In Vivo Prolonged ADA/AMP Deaminase Inhibition

For in vivo models, such as mouse studies evaluating long-term ADA deficiency, coformycin's pharmacokinetic profile is key. A daily intraperitoneal dose of 0.2 mg/kg is sufficient to inhibit ADA activity across multiple tissues, including brain, heart, and kidney [1]. This well-characterized in vivo dosing regimen, combined with its unique dual inhibition of ADA and AMP deaminase (via its 5′-phosphate metabolite), provides a stable and predictable pharmacological model for studying purine metabolism disorders and immune dysfunction [2].

ADA2 Isoenzyme Studies

When the research objective specifically targets the ADA2 isoenzyme (e.g., in studies of inflammation, HIV-1 pathogenesis, or plasma biomarker discovery), coformycin or pentostatin must be procured over EHNA. The data show that while coformycin and pentostatin are nearly equipotent inhibitors of ADA2 (Ki ≈ 20 nM), EHNA is completely inactive [1]. Therefore, for experiments where ADA2 inhibition is the defined goal, EHNA is an invalid choice.

Application
Selection Property
Validation Focus
Antiviral synergy assays with nucleoside analogs
Wider cell-viability margin context
Cytotoxicity endpoint review in antiviral models
Blast cell metabolism studies
Cell-type-dependent AMP deaminase sensitivity
Lymphoblast enzyme inhibition profiling
In vivo purine metabolism models
Dual ADA/AMP deaminase inhibition
Tissue enzyme activity monitoring
ADA2-specific research
Equipotent ADA2 inhibition
ADA2 isoenzyme activity assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


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